2-Chloro-L-phenylalanine 2-Chloro-L-phenylalanine 2-Chloro-L-phenylalanine is a phenylalanine derivative.
Brand Name: Vulcanchem
CAS No.: 103616-89-3
VCID: VC21537295
InChI: InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
SMILES: C1=CC=C(C(=C1)CC(C(=O)O)N)Cl
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol

2-Chloro-L-phenylalanine

CAS No.: 103616-89-3

Cat. No.: VC21537295

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-L-phenylalanine - 103616-89-3

CAS No. 103616-89-3
Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
IUPAC Name (2S)-2-amino-3-(2-chlorophenyl)propanoic acid
Standard InChI InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Standard InChI Key CVZZNRXMDCOHBG-QMMMGPOBSA-N
Isomeric SMILES C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Cl
SMILES C1=CC=C(C(=C1)CC(C(=O)O)N)Cl
Canonical SMILES C1=CC=C(C(=C1)CC(C(=O)O)N)Cl

Chemical Properties and Structure

Physical Properties

PropertyValue
Molecular Weight199.63 g/mol
Melting Point196-199°C
Physical StateSolid at room temperature
SolubilityInsoluble in water
Storage TemperatureAmbient
Recommended StorageCool place, tightly closed container, away from strong oxidizing agents

Table 1: Physical Properties of 2-Chloro-L-phenylalanine

The water insolubility of 2-Chloro-L-phenylalanine significantly influences its handling procedures in laboratory settings and impacts its formulation for various applications. This property necessitates the use of appropriate organic solvents when working with this compound in research or pharmaceutical development contexts .

Structural Characteristics

The molecular structure of 2-Chloro-L-phenylalanine features several distinguishing characteristics that define its chemical identity. The compound has a chiral center at the α-carbon, with the L-configuration specifying its stereochemistry. This stereocenter bears the amino group, while the side chain consists of a 2-chlorophenyl group connected via a methylene (-CH₂-) linker to the α-carbon .

The presence of the chlorine atom at the ortho position of the phenyl ring creates distinct electronic and steric effects that influence how this amino acid interacts with various biological targets, including enzymes and receptor binding sites. These effects contribute to the compound's unique binding properties that make it valuable in pharmaceutical research .

Chemical Identifiers

For precise identification and classification purposes, 2-Chloro-L-phenylalanine is associated with several standardized chemical identifiers as shown in Table 2.

IdentifierValue
Chemical FormulaC₉H₁₀ClNO₂
CAS Registry Number103616-89-3
IUPAC Name(2S)-2-amino-3-(2-chlorophenyl)propanoic acid
InChI KeyCVZZNRXMDCOHBG-QMMMGPOBSA-N
SMILES NotationC1=CC=C(C(=C1)CC@@HN)Cl
MDL NumberMFCD00077921
PubChem CID2761491
European Community (EC) Number810-848-0
ChEBI IDCHEBI:180523

Table 2: Chemical Identifiers for 2-Chloro-L-phenylalanine

Synthesis and Production

The production of 2-Chloro-L-phenylalanine typically involves specialized chemical synthesis methods that ensure the correct stereochemistry and purity of the final product. While specific synthesis routes can vary, common approaches include the stereoselective amination of corresponding α-keto acids, chemical modification of L-phenylalanine, or enzymatic conversions using biocatalysts .

Recent advancements have explored enzymatic approaches to synthesize this compound. For instance, phenylalanine dehydrogenase has been identified as a potential biocatalyst for the efficient synthesis of bulky aromatic amino acids and derivatives, including 2-Chloro-L-phenylalanine. These enzymatic methods offer advantages in terms of stereospecificity and environmentally friendly production conditions .

Commercial production typically aims to achieve high purity levels, with vendors offering the compound at 98% purity or higher. This level of purity is essential for applications in pharmaceutical research and peptide synthesis where contaminants could interfere with experimental results or therapeutic efficacy .

Applications and Significance

Pharmaceutical Relevance

The pharmaceutical industry has shown considerable interest in 2-Chloro-L-phenylalanine due to its potential contributions to drug discovery and development. The unique binding properties conferred by the chlorine substitution make this amino acid valuable for creating peptide-based therapeutics with enhanced target specificity or improved resistance to enzymatic degradation .

The growing demand for aromatic amino acid derivatives, including 2-Chloro-L-phenylalanine, underscores their significance in pharmaceutical research. These compounds serve as building blocks for various drug candidates targeting multiple therapeutic areas .

Additionally, the compound's appearance in patent literature suggests its involvement in proprietary pharmaceutical developments, further emphasizing its commercial and therapeutic significance .

Research Findings and Current Developments

Research involving 2-Chloro-L-phenylalanine continues to expand across multiple scientific domains. Recent studies have focused on developing novel biocatalytic approaches for the synthesis of this and similar compounds. A notable example is the investigation of a "novel and thermostable phenylalanine dehydrogenase for efficient synthesis of bulky aromatic amino acids and derivatives," which could potentially improve production methods for 2-Chloro-L-phenylalanine .

Spectroscopic characterization of 2-Chloro-L-phenylalanine has been documented, with mass spectrometry data available that can aid in its identification and analysis in complex biological samples. MS-MS fragmentation patterns have been recorded using ion trap instruments, providing valuable reference data for analytical chemists working with this compound .

The compound's interactions with biological systems continue to be an active area of research, with studies exploring its incorporation into peptides and its effects on peptide-protein interactions. These investigations contribute to the broader understanding of how structural modifications to amino acids can influence molecular recognition events in biological systems .

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